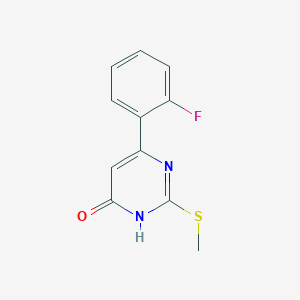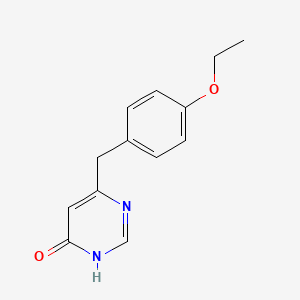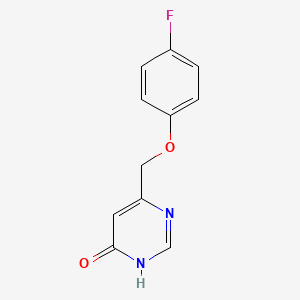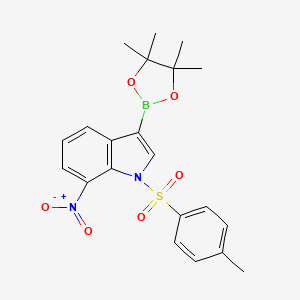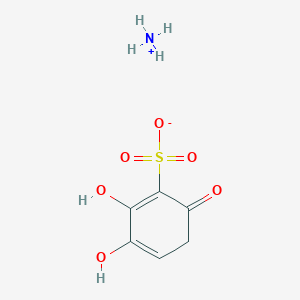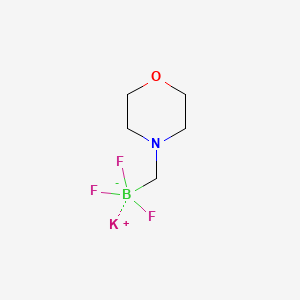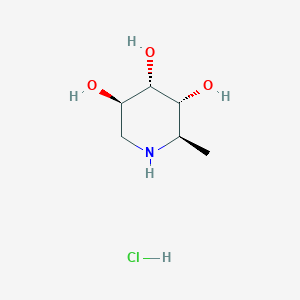
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride is a chemical compound with a unique structure characterized by a piperidine ring substituted with three hydroxyl groups and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected piperidine derivative.
Methylation: The methyl group is introduced at the 2-position using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Deprotection and Hydrochloride Formation: The final step involves deprotecting the hydroxyl groups and converting the compound to its hydrochloride salt form using hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R)-2-(6-amino-8-[(3,4-dichlorophenyl)methyl]-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol hydrochloride is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C6H14ClNO3 |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4-,5-,6+;/m1./s1 |
InChI 键 |
SHSBWMUIVLOMIL-ILLHIODVSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl |
规范 SMILES |
CC1C(C(C(CN1)O)O)O.Cl |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


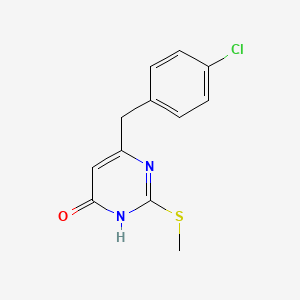
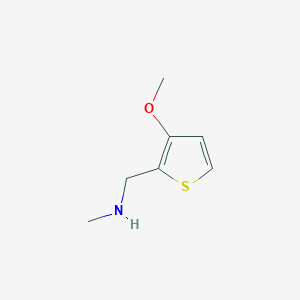
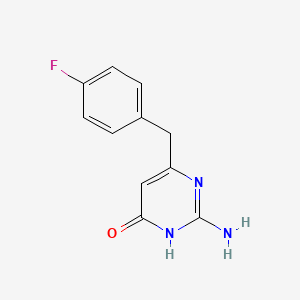
![7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1493782.png)

![2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1493785.png)
